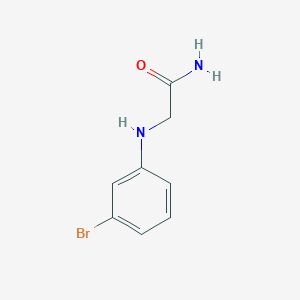![molecular formula C11H12Cl2N2O4 B6147985 4-{[(tert-butoxy)carbonyl]amino}-2,6-dichloropyridine-3-carboxylic acid CAS No. 929288-17-5](/img/new.no-structure.jpg)
4-{[(tert-butoxy)carbonyl]amino}-2,6-dichloropyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(tert-butoxy)carbonyl]amino}-2,6-dichloropyridine-3-carboxylic acid is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a tert-butoxycarbonyl (BOC) protecting group attached to an amino group, along with two chlorine atoms at the 2 and 6 positions of the pyridine ring and a carboxylic acid group at the 3 position. The BOC group is commonly used in organic synthesis to protect amines from unwanted reactions during chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(tert-butoxy)carbonyl]amino}-2,6-dichloropyridine-3-carboxylic acid typically involves multiple steps. One common method starts with the chlorination of pyridine derivatives to introduce chlorine atoms at the desired positions. The amino group is then introduced through nucleophilic substitution reactions. The tert-butoxycarbonyl group is added using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and solvent recycling to enhance yield and reduce waste. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-{[(tert-butoxy)carbonyl]amino}-2,6-dichloropyridine-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The BOC group can be removed using strong acids like trifluoroacetic acid in dichloromethane or HCl in methanol.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form amides or esters.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Deprotection: Trifluoroacetic acid, HCl, or AlCl3.
Coupling: Carbodiimides like EDC or DCC for amide formation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection yields the free amine, while coupling reactions yield amides or esters.
Scientific Research Applications
4-{[(tert-butoxy)carbonyl]amino}-2,6-dichloropyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-{[(tert-butoxy)carbonyl]amino}-2,6-dichloropyridine-3-carboxylic acid depends on its specific application. In biological systems, it may act by interacting with specific enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(tert-butoxy)carbonyl]amino}-2,3-dichloropyridine-4-carboxylic acid
- 4-{[(tert-butoxy)carbonyl]amino}phenylboronic acid
- 4-{[(tert-butoxy)carbonyl]amino}methylbenzoic acid
Uniqueness
4-{[(tert-butoxy)carbonyl]amino}-2,6-dichloropyridine-3-carboxylic acid is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interactions with biological targets. The presence of the BOC protecting group also allows for selective deprotection and further functionalization, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
929288-17-5 |
|---|---|
Molecular Formula |
C11H12Cl2N2O4 |
Molecular Weight |
307.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



